Pantothenic Acid-[13C3, 15N] Hemicalcium Salt acts as an isotopic tracer. When introduced into a biological system, scientists can track its incorporation and metabolism within the system by monitoring the presence and movement of the ¹³C and ¹⁵N isotopes. This allows researchers to study various aspects of pantothenic acid metabolism, including its:
The advantage of using isotopically labeled pantothenic acid lies in its ability to be distinguished from naturally occurring unlabeled pantothenic acid within the system. This distinction allows researchers to specifically trace the fate of the supplemented vitamin and gain detailed insights into its role within the biological system under study.
Pantothenic Acid-[13C3, 15N] Hemicalcium Salt can be used as an internal standard in mass spectrometry (MS) based assays for quantifying pantothenic acid levels. MS is a powerful analytical technique used to identify and measure the abundance of various molecules in a sample.
An internal standard serves as a reference compound within the MS analysis. By comparing the signal intensity of the unlabeled pantothenic acid in the sample with the signal intensity of the isotopically labeled standard, researchers can achieve more accurate and reproducible quantification of pantothenic acid concentration.
This application is particularly useful in:
Calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate, also known as calcium propanoate, is a calcium salt derived from propanoic acid. This compound is characterized by its white crystalline appearance and faint odor of propionic acid. It is hygroscopic, meaning it can absorb moisture from the air, and is soluble in water while being slightly soluble in alcohol. The molecular formula for calcium propanoate is with a molecular weight of approximately 186.22 g/mol. The compound exhibits stability at room temperature and has a melting point of around 300 °C .
Calcium propanoate serves multiple roles, primarily as a food preservative, where it inhibits the growth of mold and bacteria in baked goods and dairy products. It is recognized as a safe food additive by various regulatory bodies, including the Food and Drug Administration (FDA) and the World Health Organization (WHO) .
The synthesis of calcium propanoate typically involves the reaction between calcium hydroxide and propanoic acid:
In this reaction, calcium hydroxide reacts with two moles of propanoic acid to produce one mole of calcium propanoate and two moles of water .
Additionally, alternative methods for producing calcium propanoate include using oyster shells as a source of calcium. In this process, washed and crushed oyster shells react with propionic acid under controlled conditions, yielding calcium propanoate without high-temperature calcining .
Calcium propanoate exhibits significant biological activity primarily as an antimicrobial agent. It effectively inhibits the growth of spoilage microorganisms such as molds and ropy bacteria in food products. This property makes it a valuable additive in the food industry for extending shelf life .
Moreover, in animal studies, calcium propanoate has been shown to be metabolized efficiently. It is converted into propionyl-CoA, which then enters metabolic pathways leading to energy production via the citric acid cycle. This metabolic process highlights its role not only as a preservative but also as a potential energy source in various organisms .
The most common synthesis methods for calcium propanoate include:
These methods highlight the versatility in producing calcium propanoate while addressing environmental concerns associated with traditional synthesis routes.
Studies indicate that calcium propanoate interacts effectively with various microorganisms. Its primary mechanism involves disrupting the cellular processes of molds and bacteria, thereby preventing their growth. This interaction is crucial for its function as a food preservative .
Furthermore, research on its metabolic pathways shows that upon ingestion, it is rapidly absorbed and metabolized into energy substrates such as succinyl-CoA, which integrates into the citric acid cycle for energy production .
Several compounds share similarities with calcium propanoate in terms of structure or function:
Uniqueness: Calcium propanoate stands out due to its dual functionality as both a preservative and an energy substrate within metabolic pathways, making it particularly valuable in both food preservation and animal nutrition contexts.